molecular formula C12H13NO2 B042196 benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 31970-04-4

benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B042196
CAS RN: 31970-04-4
M. Wt: 203.24 g/mol
InChI Key: XSKKIFJNZPNVGO-UHFFFAOYSA-N
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Description

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that has attracted attention due to its relevance in organic synthesis and potential applications in various fields. The compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves several approaches, including the reaction of β-nitroacetates with benzyl isocyanoacetate for regiochemical control over the pyrrole ring substitution pattern (Ono et al., 1994). Additionally, base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran has been reported to yield benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids in excellent yields, indicating their importance as intermediates in porphyrin synthesis (Lash et al., 1994).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, has been elucidated through X-ray analysis, which provides insights into the structural aspects of benzyl dihydropyrrole carboxylates (Aliev et al., 1995).

Chemical Reactions and Properties

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including regioselective synthesis from benzyl isocyanoacetate and transformations leading to fluorescent and functionalized derivatives through intramolecular azo coupling (Galenko et al., 2016). These reactions are crucial for the development of novel compounds with potential applications in materials science and pharmacology.

Physical Properties Analysis

The physical properties of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate derivatives, such as melting points, solubility, and crystalline forms, can be inferred from studies on similar compounds. For example, the crystal structure of pyromellitic acid dihydrate provides insights into hydrogen bonding and molecular packing, which are relevant for understanding the solid-state properties of benzyl dihydropyrrole carboxylates (Takusagawa et al., 1971).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
    • Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Medicinal Chemistry

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Benzoylpyrrolopyrrole carboxylic acid series of compounds also possess high anti-inflammatory and analgesic activity .
  • Synthesis of β-Aryl-GABA Analogues

    • N-Boc-2,5-dihydro-1H-pyrrole, a related compound, has been used in the synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts . These analogues could have potential applications in medicinal chemistry.
  • Chemical Industry

    • Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is available for purchase from chemical suppliers , suggesting it may be used as a starting material or intermediate in various chemical reactions in the chemical industry.
  • Pyrrole in Key Medicinal Hetero-Aromatics

    • Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . It is widely known as a biologically active scaffold which possesses a diverse nature of activities .
    • Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Chemical Industry

    • Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is available for purchase from chemical suppliers , suggesting it may be used as a starting material or intermediate in various chemical reactions in the chemical industry.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl 2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKKIFJNZPNVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349189
Record name Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate

CAS RN

31970-04-4
Record name Benzyl 3-pyrroline-1-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
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Record name 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dihydro-1H-pyrrole (30 g, 434 mmol) in dioxane (0.43 M solution) was added CbzOSu (130 g, 521 mmol). After being stirred at room temperature for 18 h, the reaction mixture was concentrated to around 300 mL, diluted with 1000 mL of EtOAc. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The desired benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate was obtained in 91% yield (80.0 g) as a colorless oil by flash column chromatography. 1H NMR (CDCl3, 400 MHz): δ 7.32 (5H, m), 5.80 (2H, m), 5.77 (2H, s), 4.22 (4H, m). LC/MS (uplc): MH+ 204.2, 160.1 (−44), 0.86 min.
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30 g
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Synthesis routes and methods II

Procedure details

43 mL benzyloxycarbonyl chloride in 135 mL dichlormethane was added to 17.6 g 1-benzyl-2,5-dihydro-1H-pyrrole in 135 mL dichlormethane at 0° C. in 60 min. The mixture was stirred 3 h at RT and washed with saturated sodium hydrogencarbonate solution. The organic layer was dried and evaporated. The residue was purified by chromatography on silica gel (hexane/ethyl acetate: 5/1) to give 19.7 g of the desired product.
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43 mL
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17.6 g
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135 mL
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135 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2,5-dihydro-1H-pyrrole (3.3 mL, 43.4 mmol) and Et N (9 mL, 65.1 mmol) in DCM (200 mL) at 0° C. was added dropwise benzyl chloroformate (7.3 mL, 52 mmol). After 1 h, the solution was partitioned between H O-DCM. The organic phase was back extracted several times with DCM and the combined organic fractions were dried (Na SO), concentrated and purified via column chromatography (silica, DCM) yielding the title compound (6 g, 68%) as a yellow oil: LCMS ES (m/e) 204 (M+H).
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3.3 mL
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7.3 mL
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200 mL
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Yield
68%

Synthesis routes and methods IV

Procedure details

Commercially-obtained pyrrolidine 5 (6.7 g, 96 mmol) was dissolved in DCM (100 ml) at 0° C. Cbz-Cl (13.6 g, 80 mmol) was added slowly, and the reaction was allowed to stir for 14 hours. The solvent was removed under vacuum, and the residue was taken up in ethyl acetate. This ethyl acetate was washed with 0.5 N HCl two times, saturated sodium bicarbonate solution once, brine and dried over MgSO4. The solvent was removed under vacuum to yield the title product 6 (15.9 g (99%), 78 mmol). 1H NMR (DMSO-d6): δ 7.24 (m, 5H), 5.61 (m, 2H), 5.35 (s, 2H), 3.62 (d, J =4.3 Hz, 2H). MS (ESI-POS): [M+H]+=204.
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6.7 g
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13.6 g
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100 mL
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Yield
99%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Harris, SPH Mee, RH Furneaux… - The Journal of …, 2011 - ACS Publications
Ethyl- (7), benzyl- (8), tert-butyl- (9), and fluorenylmethyl-4-chlorobenzoyloxycarbamates (10) have been prepared as storable and easy-to-prepare nitrogen sources for use in the …
Number of citations: 55 pubs.acs.org
SJ Han, GB Lee, HJ Kwak, SH Pagire… - Bulletin of the …, 2015 - Wiley Online Library
We identified azabicyclo[3.1.0]hexane derivatives that are active diacylglycerol acyltransferase‐1 ( DGAT )‐1 inhibitor. Among the azabicyclo[3.1.0]hexane series, compound 6b showed …
Number of citations: 1 onlinelibrary.wiley.com
JQ Zhang, YJ Luo, YS Xiong, Y Yu, ZC Tu… - Journal of Medicinal …, 2016 - ACS Publications
Three series of substituted pyrimidines were designed and synthesized. All target compounds were screened for kinase inhibitory activities against PI3Kα, and most IC 50 values were …
Number of citations: 41 pubs.acs.org
A L'Heureux, F Beaulieu, C Bennett… - The Journal of …, 2010 - ACS Publications
Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M) are crystalline fluorinating agents that are more easily …
Number of citations: 341 pubs.acs.org
G Brahmachari - Organophosphorus Chemistry, 2017 - books.google.com
In our earlier contribution to the 45th volume of this Special Periodical Report, 1 we offered a vivid description of developments in green synthetic approaches in organophosphorus …
Number of citations: 4 books.google.com
R MULLA - 2016 - etheses.dur.ac.uk
This thesis describes efforts towards the synthesis and evaluation of ligands that may be used in place of EDTA, a ligand that is slow to biodegrade after use, in antibacterial formulations…
Number of citations: 2 etheses.dur.ac.uk

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